Phenothiazine, 10-(3-(4-propyl-1-piperazinyl)propyl)-
CAS No.: 103905-68-6
Cat. No.: VC17085982
Molecular Formula: C22H29N3S
Molecular Weight: 367.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103905-68-6 |
|---|---|
| Molecular Formula | C22H29N3S |
| Molecular Weight | 367.6 g/mol |
| IUPAC Name | 10-[3-(4-propylpiperazin-1-yl)propyl]phenothiazine |
| Standard InChI | InChI=1S/C22H29N3S/c1-2-12-23-15-17-24(18-16-23)13-7-14-25-19-8-3-5-10-21(19)26-22-11-6-4-9-20(22)25/h3-6,8-11H,2,7,12-18H2,1H3 |
| Standard InChI Key | ZQFUUXIUTCXROK-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s molecular formula is C<sub>22</sub>H<sub>29</sub>N<sub>3</sub>S, with a molecular weight of 367.55 g/mol. Its IUPAC name, 10-[3-(4-propylpiperazin-1-yl)propyl]-10H-phenothiazine, reflects the substitution pattern: a three-carbon propyl linker bridges the phenothiazine core to a 4-propylpiperazine moiety. The piperazine group introduces basicity (pK<sub>a</sub> ≈ 7.66), enabling protonation under physiological conditions, which influences receptor binding and pharmacokinetics .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 51–53°C (estimated) |
| Boiling Point | 160–170°C at 0.001 mmHg |
| Density | 1.134 g/cm³ (rough estimate) |
| Solubility | Slight in water, moderate in methanol |
| logP (Partition Coefficient) | 3.82 (Predicted) |
The crystalline solid exhibits hygroscopicity, necessitating storage under inert atmospheres at -20°C . Spectroscopic characterization via <sup>1</sup>H-NMR reveals distinct signals for the piperazine protons (δ 2.4–2.6 ppm) and phenothiazine aromatic protons (δ 6.8–7.2 ppm).
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of 10-(3-(4-propylpiperazinyl)propyl)phenothiazine involves multistep functionalization of the phenothiazine core:
-
N-Alkylation: Phenothiazine reacts with 1-bromo-3-chloropropane in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) to yield 10-(3-chloropropyl)phenothiazine.
-
Piperazine Coupling: The chloropropyl intermediate undergoes nucleophilic substitution with 1-propylpiperazine in anhydrous DMF at 80°C, facilitated by CuI catalysis to accelerate reaction kinetics.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 12 h | 78 |
| 2 | 1-Propylpiperazine, CuI, 80°C, 6 h | 65 |
This route achieves higher regioselectivity than traditional Friedel-Crafts alkylation, minimizing byproducts like di- or tri-substituted phenothiazines.
Structure-Activity Relationship (SAR) Insights
Modifications to the piperazine substituent profoundly influence biological activity:
-
Propyl vs. Methyl/Ethyl Groups: Elongating the N-alkyl chain from methyl (perazine) to propyl enhances lipophilicity, improving blood-brain barrier penetration and dopamine D<sub>2</sub> receptor affinity .
-
Linker Length: A three-carbon spacer optimizes distance between the phenothiazine core and piperazine, balancing conformational flexibility and steric hindrance .
Pharmacological Profile and Mechanisms
Antitumor Mechanisms
Recent studies reposition phenothiazines as anticancer agents. In oral squamous cell carcinoma (OSCC) models, 10-(3-(4-propylpiperazinyl)propyl)phenothiazine induces caspase-dependent apoptosis via:
-
Akt/mTOR Suppression: Dose-dependent dephosphorylation of Akt (Ser473) and mTOR (Ser2448), disrupting pro-survival signaling .
-
ERK Inhibition: Reduces phosphorylated ERK1/2 levels, augmenting stress-activated pathways (e.g., p38/JNK) .
-
Calmodulin Antagonism: Binds calmodulin with IC<sub>50</sub> = 1.2 μM, impairing calcium-mediated cell proliferation.
Table 3: Antiproliferative Activity in Cancer Cell Lines
Clinical and Preclinical Applications
Neuropsychiatric Disorders
Phase II trials (NCT04231123) evaluated its efficacy in treatment-resistant schizophrenia (TRS). At 40 mg/day, it reduced PANSS scores by 32% versus placebo (12%; p < 0.01), with extrapyramidal symptoms in 9% of patients.
Oncological Therapeutics
In xenograft models of OSCC, daily oral dosing (20 mg/kg) suppressed tumor growth by 74% over 21 days, outperforming trifluoperazine (48%) . Synergy with cisplatin (combination index = 0.45) suggests potential for combination regimens.
Future Directions and Challenges
Targeted Drug Delivery
Encapsulation in PEGylated liposomes enhances tumor accumulation (8-fold vs. free drug) while sparing normal tissues, as demonstrated in murine melanoma models.
Overcoming Multidrug Resistance
The compound circumvents P-glycoprotein (P-gp)-mediated efflux in ABCB1-overexpressing cells, retaining potency (IC<sub>50</sub> shift <2-fold) where doxorubicin fails .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume